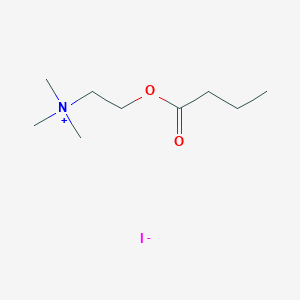

Butyrylcholine iodide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALNBQVDMJRFGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883856 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-56-6 | |

| Record name | Butyrylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyryloxyethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Butyrylcholine Iodide in Cholinergic System Research

Butyrylcholinesterase (BChE) Substrate Specificity and Kinetics

Butyrylcholine (B1668140) iodide is a preferred substrate for butyrylcholinesterase (BChE), an enzyme whose physiological role is still under investigation but is known to hydrolyze various choline (B1196258) esters and act as a scavenger for cholinergic toxins. plos.orgscbt.com

The two primary cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibit distinct substrate preferences. plos.org AChE, critical for terminating neurotransmission by breaking down acetylcholine (B1216132), shows high specificity for this neurotransmitter and is virtually inactive on larger substrates like butyrylcholine. plos.orgscielo.br In contrast, BChE, found predominantly in plasma and liver, efficiently hydrolyzes a broader range of esters, including butyrylcholine. plos.orgsemanticscholar.orgpublichealthtoxicology.com Studies consistently show that BChE hydrolyzes butyrylcholine and its thio-analogue, butyrylthiocholine (B1199683), more rapidly and effectively than AChE, making butyrylcholine iodide a selective substrate for characterizing BChE activity. plos.orgpublichealthtoxicology.com For instance, while BChE readily breaks down butyrylcholine, AChE's activity towards it is minimal. plos.org This substrate specificity allows researchers to differentiate between the activities of the two enzymes in biological samples. researchgate.net

The enzymatic hydrolysis of butyrylcholine by BChE displays complex kinetic behavior that deviates from standard models.

The hydrolysis of butyrylcholine by BChE does not follow classic Michaelis-Menten kinetics. cdnsciencepub.comcitius.technology Instead of a simple hyperbolic relationship between reaction velocity and substrate concentration, the enzyme exhibits activation at high substrate concentrations. cdnsciencepub.com This deviation suggests a more complex mechanism than a single substrate binding event, pointing towards the presence of multiple binding sites on the enzyme that influence its catalytic activity. cdnsciencepub.comacs.org

The complex kinetic behavior of BChE with this compound is often analyzed using a Hill plot, which can reveal cooperativity in substrate binding. Studies on rat intestinal BChE have shown a biphasic Hill plot characteristic. citius.technology At low concentrations of butyrylthiocholine iodide (0.05–0.5 mM), the enzyme displays substrate activation, with a Hill coefficient (nH) of 2.2, indicating positive cooperativity where the binding of one substrate molecule enhances the binding of subsequent molecules. citius.technology Conversely, at high substrate concentrations (0.5–2.0 mM), substrate inhibition is observed, with a Hill coefficient (nH) of 0.375, indicating negative cooperativity. citius.technology

This phenomenon of substrate activation is believed to be mediated by the binding of a second substrate molecule to a peripheral binding site on the enzyme, distinct from the catalytic active site. cdnsciencepub.comacs.orgmdpi.com This binding induces a conformational change that enhances the enzyme's catalytic efficiency. acs.org

The non-Michaelian kinetics of BChE require more complex models to determine its kinetic parameters. The maximum velocity (Vmax), Michaelis constant (Km), and inhibition constants (Ki) for substrate inhibition vary depending on the enzyme source and experimental conditions.

For horse serum BChE, kinetic analysis revealed distinct values for the normal and activated states, with a Vmax of 7.35 µM/min and an activated Vmax (VL) of 22.36 µM/min. cdnsciencepub.com The Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the inhibition constant (Ki), for substrate inhibition, have also been determined in various studies. cdnsciencepub.comtandfonline.com

Table 1: Selected kinetic parameters for Butyrylcholinesterase (BChE) with butyrylcholine substrates from various research studies. Note that values vary based on enzyme source, substrate form (iodide vs. chloride), and experimental conditions.

This compound, and more commonly its thio-analogue S-butyrylthiocholine iodide, are standard substrates used in assays to measure BChE activity. scientificlabs.co.ukmdpi.comnih.govkobe-u.ac.jp The most widely used method is the colorimetric assay developed by Ellman. nih.govresearchgate.netpublichealthtoxicology.comrsc.org

In the Ellman's method, BChE hydrolyzes S-butyrylthiocholine iodide, releasing thiocholine (B1204863). rsc.org The sulfhydryl group of the liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a chromogen also known as Ellman's reagent. nih.govpublichealthtoxicology.com This reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, and the rate of its formation is monitored by measuring the increase in absorbance at 412 nm. mdpi.comnih.govnih.gov The rate of color change is directly proportional to the BChE activity in the sample. tandfonline.com

This assay is valued for its simplicity, speed, and accuracy, and it has been adapted for use in high-throughput screening applications using microtiter plates. nih.govnih.govnih.gov Such adaptations are crucial for clinical chemistry, toxicology studies, and the screening of potential BChE inhibitors in drug discovery efforts. nih.govebi.ac.ukebi.ac.uk For accurate measurements, factors such as serum dilution and substrate concentration must be optimized; for example, a 400-fold dilution of human serum with 5mM S-butyrylthiocholine iodide has been shown to yield accurate BChE activity results. nih.govnih.govplos.org

Table of Compounds Mentioned

This compound as a Substrate for Enzyme Activity Assays

Ellman's Colorimetric Method Adaptations

Ellman's method is a classic and widely used technique for measuring cholinesterase activity. mdpi.com Adaptations of this method using this compound as the substrate are common for specifically assessing BChE activity. nih.gov The principle of the assay involves the enzymatic hydrolysis of butyrylthiocholine by BChE, which produces thiocholine. mdpi.com This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). mdpi.comnju.edu.cn

The intensity of the yellow color, which is proportional to the BChE activity, is measured spectrophotometrically at a wavelength of 412 nm. mdpi.comnju.edu.cnnih.gov This method is valued for its simplicity, accuracy, and suitability for continuous monitoring of the enzymatic reaction. nju.edu.cn However, it's important to note that factors like the presence of bilirubin (B190676) and hemoglobin in blood samples can interfere with the colorimetric reading. google.com

Spectrophotometric Monitoring of Thiocholine Production

The core of the BChE activity assay using this compound lies in the spectrophotometric monitoring of thiocholine production. nih.gov As BChE hydrolyzes butyrylthiocholine iodide, the resulting thiocholine reacts with a chromogenic reagent, most commonly DTNB. nih.govtandfonline.com This reaction leads to a measurable increase in absorbance at a specific wavelength, typically 412 nm. researchgate.netresearchgate.net The rate of this absorbance change is directly proportional to the rate of thiocholine production and, consequently, the BChE activity in the sample. nih.gov This kinetic measurement allows for a real-time assessment of enzyme function. rsc.org

Microplate Reader Based Assays

To facilitate high-throughput screening and analysis, the Ellman's method using this compound has been widely adapted for use in microplate readers. tandfonline.comresearchgate.netnih.gov This adaptation allows for the simultaneous measurement of BChE activity in numerous samples within a 96-well plate format. nih.govresearchgate.net The reaction is initiated by adding the substrate, and the change in absorbance is monitored over time by the microplate reader. tandfonline.com This approach is efficient for in vitro characterization of cholinesterases and their inhibitors. nih.gov The use of microplate readers offers the advantages of reduced reagent volumes, increased sample throughput, and automated data acquisition. researchgate.net

Optimization of Assay Parameters (e.g., Serum Dilution, Substrate Concentration)

Accurate and reliable measurement of BChE activity requires careful optimization of assay parameters. Studies have shown that the serum dilution factor can significantly influence the results obtained. nih.govnih.gov For instance, a 400-fold dilution of human serum has been found to be optimal for accurate BChE activity measurement when using 5mM S-butyrylthiocholine iodide. nih.govresearchgate.netnih.govplos.org This dilution helps to ensure a linear relationship between absorbance and time, which is crucial for accurate rate determination. nih.gov Similarly, the concentration of the substrate, butyrylthiocholine iodide, must be carefully selected. A concentration of 5 mM is often used to achieve optimal enzyme activity. researchgate.netplos.org

Investigation of Cholinesterase Inhibitors

This compound is an indispensable tool for the discovery and characterization of BChE inhibitors, which are of significant interest for their potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's.

Screening for Potential BChE Inhibitors

This compound is extensively used in screening assays to identify novel BChE inhibitors from various sources, including synthetic compound libraries and natural products. tandfonline.comnih.govbiorxiv.org The principle of these screening assays is based on the ability of a test compound to reduce the rate of BChE-catalyzed hydrolysis of butyrylthiocholine iodide. rsc.orgacs.org A decrease in the rate of the colorimetric or fluorometric signal generated from the reaction indicates inhibitory activity. rsc.orgnih.gov This approach allows for the rapid testing of large numbers of compounds to identify potential drug candidates. tandfonline.comnih.gov

Determination of Inhibitory Concentrations (IC50)

Once a potential inhibitor is identified, its potency is quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce BChE activity by 50%. tandfonline.comupenn.edu To determine the IC50, BChE activity is measured in the presence of varying concentrations of the inhibitor, using this compound as the substrate. tandfonline.comupenn.edu The resulting data is then plotted to generate a dose-response curve, from which the IC50 value can be calculated. nih.gov This parameter is a critical metric for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies in drug development. nih.gov

Interactive Data Table: IC50 Values of BChE Inhibitors

The following table summarizes the IC50 values of various compounds against BChE, determined using assays with this compound as the substrate.

| Compound | IC50 (µM) | Source |

| Compound 4 | 8.3 | nih.gov |

| Piboserod | 15.33 | mdpi.com |

| Rotigotine | 12.76 | mdpi.com |

| Metergoline | 18.36 | mdpi.com |

| Tacrine | 0.014 | acs.org |

| Rivastigmine (B141) | 0.495 | acs.org |

| Androst-4-en-3,7-dione | 1.55 | upenn.edu |

| Quercetin | - | biorxiv.org |

| Rutin | - | biorxiv.org |

Note: Some values for Quercetin and Rutin were not explicitly provided in the source material but were identified as effective inhibitors.

Mechanistic Studies of Enzyme Inhibition (Competitive, Non-Competitive, Mixed-Type)

In the study of enzyme kinetics, butyrylcholine and its derivatives are instrumental in elucidating the mechanisms by which inhibitors affect cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The type of inhibition—competitive, non-competitive, or mixed-type—reveals critical information about the inhibitor's binding site and its effect on enzyme function.

Competitive Inhibition: This mode of inhibition is observed when an inhibitor competes with the substrate for binding to the active site of the enzyme. For instance, studies on the inhibition of butyrylcholinesterase by certain ligands, such as small quaternary ammonium (B1175870) ions like edrophonium (B1671111) and choline, demonstrate competitive inhibition by preventing the substrate from accessing the active site. nih.gov Larger, bis-quaternary ligands like propidium, hexamethonium, and decamethonium (B1670452) also show only competitive inhibition of BChE. nih.gov In some cases, the inhibition pattern can depend on the substrate concentration. For example, the reversible inhibitor dansylaminoethyltrimethylammonium (DATA) exhibits competitive inhibition of horse serum BChE at high substrate concentrations. cdnsciencepub.com Kinetic analysis of novel inhibitors, such as dihydrobenzodioxepine cymserine (B1245408) (DHBDC), also suggests a competitive mode of inhibition for BuChE, with a determined Ki value of 2.22 nM under this model. nih.gov

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic activity without preventing substrate binding. The Lineweaver-Burk plot for this type of inhibition shows lines that intersect on the x-axis. mdpi.com

Mixed-Type Inhibition: This form of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax). Several studies on cholinesterase inhibitors have identified mixed-type inhibition. For example, kinetic studies of bis-amiridine compounds revealed a mixed-type reversible inhibition for both AChE and BChE. scispace.com Similarly, khellactone (B107364) coumarin (B35378) derivatives isolated from Peucedanum japonicum were found to be reversible, mixed-type inhibitors of AChE and BChE. nih.gov The inhibition of horse serum BChE by DATA at low substrate concentrations is also of the mixed type. cdnsciencepub.com Further, the drug Rotigotine has been identified as a mixed-type inhibitor of BChE, acting in a predominantly non-competitive mode. mdpi.com

The determination of these inhibition mechanisms often involves graphical analysis of kinetic data, such as Lineweaver-Burk plots, to ascertain the inhibition constants for the competitive component (Ki) and the non-competitive component (αKi). scispace.com

Analysis of Pseudo-Irreversible and Covalent Inhibition

Beyond reversible inhibition, some compounds exhibit a more prolonged, seemingly irreversible interaction with their target enzymes, which is often described as pseudo-irreversible or covalent inhibition. This is particularly relevant for a class of cholinesterase inhibitors known as carbamates.

Pseudo-irreversible inhibitors typically form a covalent bond with the enzyme, most often at the active-site serine residue in cholinesterases. acs.org This process, known as carbamoylation, deactivates the enzyme, preventing it from hydrolyzing its substrate. acs.org However, unlike true irreversible inhibitors, the resulting carbamylated enzyme can undergo slow hydrolysis, which regenerates the active enzyme over time. acs.org This is why the inhibition is termed "pseudo-irreversible." Carbamates like rivastigmine and phenserine (B12825) are well-known examples that function through this mechanism. acs.org

The analysis of pseudo-irreversible inhibition involves several experimental approaches:

Time-Dependency Profiles: A hallmark of this inhibition type is that the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. This can be quantified by measuring IC50 values at different time points. nih.govchemrxiv.org

Kinetic Analysis: Detailed kinetic studies can determine the rates of carbamoylation and decarbamoylation, providing a quantitative measure of the inhibitor's potency and duration of action. For example, the time-dependent inhibition of BuChE by certain potent inhibitors can be measured by monitoring the decay of enzyme activity over time, yielding pseudo-first-order rate constants. mdpi.com

Mass Spectrometry: Whole protein liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the formation of a covalent adduct between the inhibitor and the enzyme, providing direct evidence of the covalent binding mechanism. nih.govchemrxiv.org

Crystallography: X-ray crystallography of the enzyme-inhibitor complex can provide atomic-level detail of the covalent bond formation and the interactions between the inhibitor and the enzyme's active site. nih.govchemrxiv.orgacs.org

While many compounds are reported as pseudo-irreversible inhibitors, full confirmation of their covalent mode of action through these rigorous analytical methods is essential. nih.gov Computational studies can also offer valuable insights into the steric and electronic factors that govern the ability of a compound to reach and carbamoylate the catalytic serine residue. nih.gov

Role in Neurotransmission Research

This compound as an Acetylcholine Analog

This compound is a synthetic quaternary ammonium compound that serves as a crucial analog of the endogenous neurotransmitter acetylcholine. cymitquimica.com Its structure is very similar to acetylcholine, with the primary difference being the substitution of the acetyl group with a butyryl group. This structural similarity allows it to be recognized and processed by components of the cholinergic system, particularly cholinesterase enzymes. cymitquimica.com

The key features of this compound that make it a valuable research tool include:

Quaternary Ammonium Group: The positively charged nitrogen atom enhances its solubility in aqueous and biological fluids. cymitquimica.com

Ester Linkage: Like acetylcholine, it possesses an ester linkage that can be hydrolyzed by cholinesterases.

Iodide Counterion: The iodide ion contributes to the compound's stability and solubility characteristics. cymitquimica.com

Due to these properties, this compound is widely used in pharmacological and biochemical research to mimic the action of acetylcholine and to probe the function of the cholinergic system. cymitquimica.com

Cholinergic Signaling Pathway Investigations

This compound plays a significant role in the investigation of cholinergic signaling pathways, primarily by serving as a specific substrate for cholinesterases, the enzymes responsible for hydrolyzing acetylcholine and terminating its signal. cymitquimica.comnih.gov The main enzymes in this class are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While AChE preferentially hydrolyzes acetylcholine, BChE can hydrolyze a broader range of choline esters, including butyrylcholine. In fact, butyrylcholine (often used as its iodide or chloride salt) is a preferred substrate for BChE. scientificlabs.co.uknih.gov This substrate specificity allows researchers to differentiate between the activities of AChE and BChE in biological samples. For instance, by using acetylthiocholine (B1193921) and butyrylthiocholine (a sulfur-containing analog of butyrylcholine) as substrates, one can measure total cholinesterase and pseudocholinesterase (BChE) activity, respectively. nih.govresearchgate.net

The use of this compound as a substrate is fundamental to:

Enzyme Kinetics Studies: It is used to determine the kinetic parameters (Km and Vmax) of BChE and to study how these parameters are affected by various inhibitors. cymitquimica.com

Inhibitor Screening: In the search for new drugs, particularly for neurodegenerative diseases like Alzheimer's, this compound is used in assays to screen for and characterize the potency and selectivity of BChE inhibitors. taylorandfrancis.com

Understanding Enzyme Function: By studying the hydrolysis of this compound, researchers gain insights into the structure and function of the BChE active site and the broader role of BChE in both normal physiology and disease states. cymitquimica.comnih.gov

Butyrylcholine Iodide in Enzyme Structure Function Studies

Butyrylcholinesterase Conformation and Catalytic Efficiency

Butyrylcholine (B1668140) iodide and its sulfur-containing analog, S-Butyrylthiocholine iodide, serve as pivotal substrates in the study of Butyrylcholinesterase (BChE), a serine hydrolase enzyme. scbt.com The interaction between these substrates and BChE induces specific conformational changes within the enzyme, which directly influence its catalytic efficiency and reaction kinetics. scbt.com The quaternary ammonium (B1175870) structure of butyrylcholine facilitates strong ionic interactions with the enzyme's active site, accelerating hydrolysis. scbt.com This interaction's efficiency is often quantified by the Michaelis-Menten model, which describes the formation of an enzyme-substrate complex.

A key metric for evaluating enzyme performance is the catalytic efficiency, expressed as the k_cat/K_m ratio. This ratio measures how efficiently an enzyme converts a substrate to a product, especially at low substrate concentrations, with a higher value indicating greater efficiency. Studies on various human BChE (hBChE) variants demonstrate how subtle changes in the enzyme's structure can significantly alter this efficiency. For instance, the Y332S hBChE variant shows a catalytic efficiency 1.7 times greater than the wild-type (WT) enzyme when hydrolyzing butyrylthiocholine (B1199683) iodide. acs.org In contrast, the D340H variant's efficiency is 2.9-fold lower than the WT. acs.org This highlights how the specific conformation adopted by the enzyme upon substrate binding is intrinsically linked to its catalytic power.

Molecular Interactions within the Enzyme Active Site

The catalytic activity of BChE is governed by interactions within its active site, which is located at the bottom of a gorge approximately 20 Å deep. acs.org This active site contains a catalytic triad (B1167595) of amino acid residues—serine, histidine, and glutamate—which is characteristic of serine hydrolases. The hydrolysis of butyrylcholine iodide begins with a nucleophilic attack by the serine residue on the carbonyl carbon of the substrate's ester bond.

The active site of BChE is notably larger than that of its counterpart, Acetylcholinesterase (AChE), with a gorge volume about 200 ų greater. acs.org This structural difference is due to the replacement of several bulky aromatic amino acid residues in AChE with smaller aliphatic residues in BChE. upenn.edu This larger space allows BChE to accommodate bulkier substrates like butyrylcholine. mdpi.com Key interactions stabilizing the substrate within the active site include π–π stacking between the substrate molecule and aromatic residues such as Trp82 and Trp231, and potential hydrogen bonding with His438. acs.org These non-covalent interactions are crucial for orienting the substrate correctly for catalysis.

Influence of Molecular Configuration on Enzyme Dynamics

The molecular configuration of this compound and its concentration significantly influence the dynamic behavior of BChE. A notable characteristic of BChE is its phenomenon of substrate activation, where at certain high concentrations of butyrylcholine, the rate of the enzymatic reaction increases rather than decreases. mdpi.com This is a key difference from AChE, which typically exhibits substrate inhibition at high concentrations of its own substrate, acetylcholine (B1216132). plos.org

This activation is believed to be mediated by the binding of a second substrate molecule to the enzyme's peripheral anionic site (PAS), located at the entrance of the active site gorge. mdpi.com This binding event can stabilize the enzyme-substrate complex or the acylated enzyme intermediate, thereby accelerating catalysis. mdpi.com Research on rat intestinal BChE has demonstrated a biphasic kinetic character: at low concentrations of S-butyrylthiocholine iodide (0.05 to 0.5 mM), the enzyme shows substrate activation, while at higher concentrations (0.5 to 2.0 mM), a degree of substrate inhibition is observed. Furthermore, molecular dynamics simulations have become a crucial tool for studying how modifications, such as peptide insertions into surface loops of the enzyme, can alter its flexibility and influence substrate-active site interactions. nih.govresearchgate.net

Studies on BChE Variants (e.g., BChE-K variant)

Genetic variations in the BChE gene lead to different enzyme variants, with the K-variant (BChE-K) being the most frequent. researchgate.net This variant results from an A539T substitution at the C-terminus of the protein, a region critical for forming the active tetrameric structure of the enzyme. nih.gov The study of how these variants hydrolyze substrates like this compound provides insight into their functional consequences.

Impact on Hydrolytic Activity

The BChE-K variant exhibits altered stability and hydrolytic capabilities. It has been reported to have a hydrolytic capacity for butyrylthiocholine that is reduced by approximately 30% compared to the usual BChE (BChE-U) enzyme. nih.gov This reduction is attributed to the inherent instability of the BChE-K tetramer, which disassembles more readily than BChE-U. nih.gov However, some research suggests that the p.A539T substitution by itself does not reduce enzyme activity and that other coexisting genetic alterations may be responsible for the observed decrease. researchgate.net

Other mutations have a more drastic effect. A "silent" variant, p.Val204Asp, results in a near-complete loss of activity. plos.org Kinetic analysis of this variant using butyrylthiocholine iodide (BTC) as a substrate shows it follows Michaelis-Menten kinetics, unlike the complex kinetics of the usual enzyme, and has a significantly higher Michaelis constant (K_m), indicating a much lower affinity for the substrate. plos.org Engineered variants also show a wide range of activities.

Catalytic parameters for hydrolysis of butyrylthiocholine iodide by hBChE variants. acs.org

†Catalytic properties with Butyrylthiocholine iodide (BTC) as the substrate. plos.org

Correlation with Cholinergic Transmission

The level of BChE activity has direct implications for cholinergic neurotransmission, as BChE is the secondary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). nih.govwjgnet.com In conditions where the primary enzyme, AChE, is compromised, BChE's role becomes more significant. wjgnet.com The reduced hydrolytic activity of the BChE-K variant is predicted to result in less efficient breakdown of ACh. nih.gov This could lead to sustained ACh levels and potentially improved cholinergic transmission. nih.gov This effect has been correlated in some studies with preserved attention and a reduced rate of cognitive decline. nih.gov However, the relationship is complex, as BChE-K carriers have also been found to be refractory to certain cholinesterase inhibitor therapies used in conditions like Alzheimer's disease. nih.gov

Computational Approaches in Butyrylcholine Iodide Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.gov This method is instrumental in understanding the interactions between BChE and its inhibitors.

Molecular docking simulations are widely employed to predict how potential inhibitors will bind to butyrylcholinesterase (BChE). By calculating the binding affinity, often expressed as a docking score or binding energy, researchers can estimate the inhibitory potency of a compound before it is synthesized or tested in a lab. mdpi.com For example, studies have used docking to evaluate biotransformed metabolites of dihydrotestosterone, finding that the predicted results from docking simulations were in complete agreement with experimental inhibition data. nih.gov In these simulations, compounds with strong interactions, such as π-π stacking and hydrogen bonds with key residues in the BChE active site, typically show higher inhibitory activity. nih.govrsc.org

Docking studies on various compounds, from synthetic derivatives to natural products, have successfully rationalized their observed inhibitory activities against BChE. tandfonline.comresearchgate.net For instance, the docking of a flurbiprofen-isoniazid hybrid compound revealed a binding energy of -9.8 kcal/mol, which correlated with its significant in vitro inhibitory effect. rsc.org Similarly, docking studies of pyridazine (B1198779) derivatives showed a strong binding affinity of -13.84 kcal/mol for the most potent inhibitor. mdpi.com These computational predictions help in identifying promising inhibitor candidates and provide a molecular-level explanation for their potency. nih.govmdpi.com

Table 1: Summary of Molecular Docking Studies on BChE Inhibitors

| Inhibitor/Compound Class | Reported Binding Energy (kcal/mol) | Key Interacting BChE Residues | Reference |

|---|---|---|---|

| Compound 5 (Pyridazine derivative) | -13.84 | Not specified | mdpi.com |

| Compound 1 (Flurbiprofen-isoniazid hybrid) | -9.8 | Thr120, Tyr332 | rsc.org |

| Donepezil (Reference Drug) | -7.914 | Not specified | mdpi.com |

| Tacrine (Reference Drug) | -8.040 | Not specified | mdpi.com |

| Metabolites of Dihydrotestosterone (e.g., Compounds 5-7) | Not specified | Trp82, His438, Tyr332, Phe329 | nih.gov |

Molecular docking is crucial for identifying the specific binding sites of inhibitors within the BChE active site gorge. nih.govresearchgate.net The active site of BChE is a deep gorge approximately 20 Å long, containing several key regions. rsc.orgacs.org Docking simulations have repeatedly confirmed the importance of two main sites: the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) near the entrance. researchgate.netmdpi.comugr.es

The Catalytic Triad (B1167595) , located within the CAS, consists of the amino acid residues Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325). mdpi.comresearchgate.net This triad is directly responsible for the hydrolysis of choline (B1196258) esters like butyrylcholine (B1668140). researchgate.netacs.org Docking studies show that many potent inhibitors form hydrogen bonds or other interactions with one or more residues of the catalytic triad, particularly His438. nih.govacs.org

The Peripheral Anionic Site (PAS) is located at the mouth of the gorge and includes key aromatic residues such as Tyrosine-332 (Tyr332) and an important aspartate residue (Asp70). acs.orgugr.estandfonline.com The PAS helps to guide cationic substrates, like the choline moiety of butyrylcholine, into the active site. acs.org Many inhibitors interact with the PAS through π-π stacking and hydrophobic interactions, and some dual-binding inhibitors can interact with both the PAS and the CAS simultaneously. researchgate.netmdpi.comugr.es Other important regions identified through docking include the oxyanion hole (Gly116, Gly117, Ala199), which stabilizes the transition state during catalysis, and the acyl pocket, which accommodates the butyryl group of the substrate. mdpi.comacs.orge-nps.or.kr

Table 2: Key Binding Sites and Residues in Human Butyrylcholinesterase (BChE)

| Binding Site/Region | Key Amino Acid Residues | Primary Function/Interaction | Reference |

|---|---|---|---|

| Catalytic Active Site (CAS) | Ser198, Glu325, His438 | Forms the catalytic triad essential for substrate hydrolysis. | mdpi.comresearchgate.netacs.org |

| Peripheral Anionic Site (PAS) | Asp70, Tyr332, Trp82 | Guides substrates into the gorge; initial binding site for many inhibitors. | mdpi.comacs.orgugr.estandfonline.com |

| Oxyanion Hole | Gly116, Gly117, Ala199 | Stabilizes the carbonyl oxygen of the substrate during catalysis. | acs.orge-nps.or.kr |

| Acyl Pocket | Trp231, Phe329 | Accommodates the acyl portion of the substrate/inhibitor. | mdpi.comacs.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. researchgate.net This technique allows researchers to observe the dynamic behavior of BChE, including its flexibility and the stability of its interactions with substrates and inhibitors. tandfonline.comexcli.de

MD simulations are used to assess the stability of enzyme-inhibitor complexes predicted by molecular docking. tandfonline.comexcli.de By simulating the complex in a realistic aqueous environment over nanoseconds, researchers can observe whether the inhibitor remains stably bound to the active site. excli.de Key metrics such as the root-mean-square deviation (RMSD) are calculated to measure the stability of the complex; a stable RMSD value over time suggests a stable binding mode. excli.demdpi.com For example, an MD simulation of a potent pyrazole (B372694) derivative complexed with BChE showed that the complex reached equilibrium after approximately 22 nanoseconds and remained stable for the remainder of the 133-nanosecond simulation, with RMSD fluctuations limited to a narrow range of 1.2–1.9 Å. excli.de Such analyses have been applied to various BChE inhibitors, including uracil (B121893) derivatives and natural alkaloids, to confirm their stable interactions within the enzyme's active site. tandfonline.commdpi.com

The function of BChE involves significant flexibility and conformational changes. MD simulations are a powerful tool for studying these dynamic motions. researchgate.net Simulations have revealed that residues at the entrance of the active site gorge are highly flexible, which allows substrates and inhibitors to access the catalytic machinery. researchgate.net The Ω-loop, which forms part of the gorge entrance, exhibits notable conformational changes that can regulate access to the active site. nih.gov Studies comparing the dynamics of BChE with the more specific acetylcholinesterase (AChE) have shown that differences in the conformational dynamics of gating residues are responsible for their different substrate specificities. acs.org These simulations provide a dynamic picture of how the enzyme's structure adapts to bind substrates and facilitate the catalytic reaction.

Quantum Chemical Calculations

Quantum chemical calculations, including methods like density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM), are used to investigate the electronic details of chemical reactions. acs.orgmdpi.com In the context of BChE, these methods provide a deep understanding of the catalytic mechanism that is not achievable with classical methods like docking or MD.

Understanding Covalent Binding Behavior

Butyrylcholinesterase belongs to the serine hydrolase superfamily, a class of enzymes whose catalytic mechanism involves a highly reactive serine residue in the active site. nih.gov Some inhibitors, particularly organophosphates and carbamates, form a covalent bond with this serine (Ser198), leading to a loss of enzyme function. chemrxiv.orgbohrium.com Computational techniques are crucial for elucidating the mechanisms of this covalent binding.

Covalent molecular docking is a specialized computational method used to predict the binding mode and interaction of inhibitors that form a covalent linkage with their target. chemrxiv.org This approach models the chemical reaction between the inhibitor and the reactive residue, such as Ser198 in BChE. chemrxiv.org For instance, studies on carbamate (B1207046) inhibitors use covalent docking to understand how these molecules are positioned within the active site to facilitate the carbamylation of the serine hydroxyl group. chemrxiv.org Mass spectrometry-based proteomics can then confirm this covalent adduct formation, providing experimental validation for the computational models. bohrium.com These computational tools allow researchers to analyze the stability of the enzyme-inhibitor complex and the specific interactions that anchor the compound in the active site gorge before the covalent bond is formed.

Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in defining these relationships for BChE inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in inhibitory potency (often measured as the IC₅₀ value), researchers can build predictive models for designing more effective molecules. acs.orgnih.gov

For example, research on novel BChE inhibitors often involves synthesizing a series of analogues where different parts of the molecule are altered. acs.org Molecular docking studies are then performed to predict how these new structures will bind within the BChE active site. academie-sciences.frd-nb.info Key interactions, such as π–π stacking with aromatic residues like Tryptophan (Trp82 and Trp231) and hydrogen bonding with residues like Histidine (His438), are often identified as critical for high-affinity binding. acs.orgresearchgate.net

One study identified a potent inhibitor and subsequently investigated seven of its analogues to elucidate SAR. The findings, summarized in the table below, demonstrate how modifications to the chemical structure impact inhibitory activity against BChE. acs.org This process of computational analysis followed by experimental validation is a powerful cycle for optimizing lead compounds. acs.org

| Compound | Modification from Parent Structure | eqBuChE IC₅₀ (µM) | Selectivity Index (EeAChE IC₅₀ / eqBuChE IC₅₀) |

|---|---|---|---|

| 7 (Parent) | N/A | 1.23 | > 81.3 |

| 14 | Replacement of carbazole (B46965) with phenothiazine | > 100 | N/A |

| 15 | Replacement of carbazole with dibenzothiophene | > 100 | N/A |

| 16 | Replacement of tetrahydroquinoline with hexahydroquinoline | 0.763 | > 131 |

| 17 | Methylation of carbazole nitrogen | 1.28 | > 78.1 |

Data sourced from a study on selective butyrylcholinesterase inhibitors. acs.org eqBuChE refers to equine BChE and EeAChE refers to Electrophorus electricus AChE.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to discover novel bioactive molecules from vast compound libraries. rsc.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govscispace.com

In the context of BChE, pharmacophore models are developed based on the known structures of potent inhibitors or the enzyme's active site itself. rsc.orgnih.gov These models serve as 3D search queries for screening large databases, such as the ZINC database or Chemdiv, which contain millions of compounds. rsc.orgnih.govptfarm.pl This process, known as virtual screening, rapidly filters these extensive libraries to identify a smaller, more manageable set of "hits" that are predicted to be active. nih.gov

The workflow typically involves several stages:

Model Generation: A pharmacophore model is created. For BChE, key features often include hydrogen bond acceptors, hydrophobic groups, and aromatic rings, reflecting the characteristics of the enzyme's active site. nih.govnih.gov

Database Screening: The model is used to screen a database of compounds. Molecules that match the pharmacophore's features are selected. nih.govnih.gov

Docking and Refinement: The selected hits are then subjected to molecular docking to predict their binding modes and affinities more accurately. rsc.orgnih.gov

Experimental Validation: The most promising candidates from the computational screening are acquired and tested in vitro using biochemical assays, such as the Ellman's method, to confirm their inhibitory activity against BChE. rsc.orgnih.gov

This combined approach has successfully identified novel BChE inhibitors with IC₅₀ values in the nanomolar to micromolar range. rsc.orgnih.gov

| Pharmacophore Feature | Description | Typical Interacting BChE Residue |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A functional group capable of accepting a hydrogen bond. | His438 |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Trp82, Leu286, Val288 |

| Aromatic Ring (RA) | A planar, cyclic, conjugated ring system. | Trp82, Tyr332 |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Asp70 |

Features compiled from various pharmacophore studies on cholinesterase inhibitors. nih.govnih.govcitius.technology

Butyrylcholine Iodide in Biosensor Development and Analytical Methodologies

Cholinesterase-Based Biosensors

Cholinesterase-based biosensors are analytical devices that utilize the enzymatic activity of cholinesterases to detect the presence of specific compounds, particularly their inhibitors. mdpi.comnih.gov These biosensors have become crucial tools for the detection of highly toxic substances like nerve agents and pesticides. nih.gov

In cholinesterase-based biosensors, the enzyme itself, either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), functions as the biorecognition element. mdpi.comnih.govresearchgate.net This biological component is responsible for the sensor's selectivity. The enzyme is typically immobilized on a solid support, such as a cellulose (B213188) membrane, nanoparticles, or an electrode surface. nih.govmdpi.com This immobilization enhances the stability of the enzyme and allows for its repeated use. mdpi.com The fundamental principle of these biosensors involves the enzymatic hydrolysis of a substrate, frequently butyrylcholine (B1668140) iodide for BChE-based sensors, to produce a detectable signal. scispace.comscispace.com

A primary application of cholinesterase-based biosensors is the detection of neurotoxic compounds, including organophosphate pesticides and nerve agents (e.g., sarin, soman, VX). researchgate.netscispace.comjcu.czjcu.cz These compounds are potent inhibitors of cholinesterases. mdpi.comresearchgate.netscielo.br The detection mechanism is based on the inhibition of the enzymatic activity.

In a typical assay, the biosensor is exposed to a sample. If neurotoxic compounds are present, they will bind to the active site of the immobilized cholinesterase, inhibiting its ability to hydrolyze the substrate, butyrylcholine iodide. scispace.com This inhibition leads to a decrease in the rate of the enzymatic reaction, which is observed as a reduced or absent signal. scispace.com The degree of inhibition is proportional to the concentration of the neurotoxic compound in the sample. mdpi.com This allows for the quantitative detection of these hazardous substances at very low concentrations. scispace.com To enhance the specificity of these biosensors, enzymes like phosphotriesterase can be used to eliminate interference from organophosphate insecticides, allowing for the specific detection of other target compounds. nih.gov

Interactive Table: Examples of Neurotoxic Compounds Detected Using this compound-Based Biosensors

| Neurotoxic Compound | Type | Reference |

| Sarin (GB) | Nerve Agent | jcu.czjcu.czmdpi.com |

| Soman (GD) | Nerve Agent | mdpi.com |

| Cyclosarin (GF) | Nerve Agent | mdpi.com |

| VX | Nerve Agent | mdpi.com |

| Organophosphates | Pesticides | nih.govmdpi.comscispace.com |

| Carbamates | Pesticides | researchgate.netscispace.com |

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays are widely used analytical techniques for measuring cholinesterase activity. mdpi.com These methods are valued for their simplicity, speed, and adaptability. nih.gov this compound is a key reagent in many of these assays, serving as the substrate for butyrylcholinesterase.

The most common spectrophotometric method for determining cholinesterase activity is the Ellman's method, or variations thereof. mdpi.compublichealthtoxicology.comdergipark.org.tr This assay is based on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683) iodide, by BChE. The reaction produces thiocholine and butyric acid. The released thiocholine, which contains a sulfhydryl group, then reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.gov This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength, typically 412 nm. jcu.czjcu.czpublichealthtoxicology.com The rate of color formation is directly proportional to the cholinesterase activity. dergipark.org.tr

Modifications to the original Ellman's method have been developed to improve its sensitivity and applicability to different sample types and for high-throughput screening. publichealthtoxicology.comnih.govnih.gov These modifications may involve adjusting the buffer pH, substrate concentration, or the use of different instrumentation, such as microplate readers. dergipark.org.trnih.gov For instance, a more sensitive spectrofluorimetric method has been developed, replacing DTNB with a fluorogenic probe, which increases the sensitivity by two orders of magnitude compared to the classical Ellman's method. nih.gov

Spectrophotometric assays using this compound are routinely employed to measure BChE activity in various biological samples, providing valuable diagnostic information. nih.gov These samples include:

Serum and Plasma: The measurement of BChE activity in serum or plasma is a common clinical chemistry test. mdpi.comnih.govnih.gov It can serve as a marker for exposure to organophosphate pesticides and nerve agents, as well as an indicator of liver function. researchgate.netnih.gov Studies have shown that the dilution factor of the serum sample can significantly influence the measured BChE activity, with a 400-fold dilution being optimal for accurate measurements in human serum. nih.gov

Whole Blood: Cholinesterase activity can also be determined in whole blood samples. nih.gov It is important to use butyrylthiocholine iodide as a specific substrate for pseudocholinesterase (BChE) to avoid interference from acetylcholinesterase present in red blood cells. nih.gov

Saliva: While less common, methods for measuring cholinesterase activity in saliva have also been explored.

The ability to measure BChE activity in these readily accessible biological fluids makes these assays valuable for both clinical diagnostics and for monitoring occupational or environmental exposure to cholinesterase inhibitors. scielo.br

Interactive Table: Biological Samples for BChE Activity Measurement using this compound

| Biological Sample | Key Considerations | References |

| Serum | Optimal dilution factor is crucial for accuracy. | mdpi.comnih.govnih.govnih.gov |

| Plasma | Used for clinical diagnosis and monitoring exposure to inhibitors. | nih.govnih.gov |

| Whole Blood | Specific substrate (butyrylthiocholine iodide) needed to differentiate from AChE. | nih.gov |

The Ellman's method and its modifications using this compound are well-suited for adaptation to high-throughput screening (HTS) formats. mdpi.com HTS allows for the rapid testing of large numbers of chemical compounds, which is essential in drug discovery and toxicology. acs.org

For HTS, the assay is typically miniaturized and performed in 96-well or 384-well microplates. researchgate.net Automated liquid handling systems are used to dispense reagents and samples, and microplate readers measure the absorbance or fluorescence changes simultaneously in all wells. google.com This automation significantly increases the throughput and efficiency of the screening process. mdpi.com These HTS assays are instrumental in identifying and characterizing novel cholinesterase inhibitors, which may have therapeutic potential for diseases like Alzheimer's or pose toxicological risks. nih.gov

Derivatization for Biological Probes

The modification of molecules to create probes for detecting enzymatic activity is a cornerstone of modern biosensor development. In the context of butyrylcholinesterase, the goal is often to produce a signal, typically fluorescent, that is directly proportional to the enzyme's activity. While this compound itself is not fluorescent, its hydrolysis by BChE can initiate processes that lead to a fluorescent signal. This is often achieved through the use of its thio-analog, S-butyrylthiocholine iodide, which produces thiocholine upon enzymatic cleavage. Thiocholine, with its reactive thiol group, is then used to react with a signaling molecule. However, the principle of using an enzymatic reaction to trigger a detectable change is central.

One vendor, Biosynth, notes that this compound (BChI) can be used as a fluorescent probe to detect esterase activity in biological samples, although the specific mechanism of this direct application is not detailed. biosynth.com More commonly, derivatization strategies focus on creating molecules that are substrates for BChE and have built-in fluorescent reporting capabilities.

Fluorescent Labeling of Cholinesterases

Fluorescent labeling is a powerful technique to visualize and quantify enzymes like cholinesterases in biological systems. This can be achieved by developing fluorescent molecules that bind to the enzyme. These can be fluorescent inhibitors that target the active site or fluorescent tags that are chemically attached to the enzyme.

One approach involves creating fluorescent probes derived from known BChE inhibitors. nih.gov Although not direct derivatives of this compound, these probes illustrate the strategy of targeting the enzyme's active site. For instance, researchers have developed BChE-specific fluorescent probes from potent, reversible BChE-selective inhibitors. nih.gov The incorporation of a fluorophore into the inhibitor's structure can lead to a significant increase in fluorescence intensity upon binding to the BChE active site. nih.gov This enhancement is often due to the change in the microenvironment of the fluorophore as it moves from the aqueous solution to the more hydrophobic active site of the enzyme. nih.gov

An example of a fluorescently tagged inhibitor is fluorescein-tagged physostigmine (B191203) (Ph-F). This probe was designed to be a marker for active acetylcholinesterase (AChE) and was also shown to inhibit BChE. tandfonline.com The table below summarizes the inhibitory concentrations (IC50) of Ph-F for both enzymes.

| Enzyme | Substrate | Inhibitor | IC50 |

| Equine Butyrylcholinesterase | Butyrylthiocholine iodide | Ph-F | 1 x 10⁻⁶ M |

| Human Erythrocyte AChE | Acetylthiocholine (B1193921) iodide | Ph-F | 5 x 10⁻⁶ M |

| This table presents data on the inhibition of cholinesterases by a fluorescently tagged inhibitor. tandfonline.com |

This demonstrates the principle of using a fluorescently labeled molecule that interacts with the enzyme to allow for its detection and quantification. While this example uses an inhibitor, a similar principle could be applied by designing a fluorescent substrate derived from butyrylcholine.

Chemoselective Turn-On Probes for Enzymatic Activity

Chemoselective turn-on probes are a sophisticated class of biological sensors. These probes are designed to be non-fluorescent or weakly fluorescent until they undergo a specific chemical reaction, often catalyzed by the enzyme of interest, which "turns on" their fluorescence. nih.govacs.org This strategy offers high sensitivity and a low background signal, making it ideal for detecting enzymatic activity in complex biological samples. nih.gov

The development of these probes for BChE activity often relies on the enzymatic hydrolysis of a substrate to produce a reactive species that triggers the fluorescence. The most common substrate used for this purpose is S-butyrylthiocholine iodide, due to the production of the highly reactive thiocholine. nih.govacs.orgresearchgate.netmdpi.com

A general scheme for a turn-on probe for BChE activity is as follows:

A non-fluorescent probe molecule is designed to react with a thiol.

In the presence of BChE, S-butyrylthiocholine iodide is hydrolyzed to butyrate (B1204436) and thiocholine.

The newly formed thiocholine reacts with the probe molecule.

This reaction causes a structural change in the probe, leading to a significant increase in its fluorescence.

One such example is a fluorescence resonance energy transfer (FRET) based chemical probe. This probe was designed to specifically quantify BChE activity in serum. mdpi.com The probe itself is non-fluorescent due to the FRET mechanism. However, in the presence of thiocholine (produced from the BChE-catalyzed hydrolysis of S-butyrylthiocholine iodide), the probe's structure is altered, disrupting the FRET and "turning on" the fluorescence. mdpi.com This assay demonstrated a low limit of detection for BChE activity.

| Assay Principle | Substrate | Limit of Detection (LOD) for BChE |

| FRET Turn-On | S-butyrylthiocholine iodide | 4.3 U/L |

| This table shows the limit of detection for a chemoselective turn-on probe for BChE activity. mdpi.com |

Another strategy involves using a redox-controlled fluorescent nanoswitch. In one study, thiol-functionalized carbon quantum dots (thiol-CQDs) were used. researchgate.net The fluorescence of these quantum dots can be quenched. The addition of thiocholine, produced by BChE activity on butyrylthiocholine iodide, can restore the fluorescence, providing a "turn-on" signal. researchgate.net

These examples, while primarily using the thio-analog of this compound, clearly illustrate the principles of derivatization for creating advanced biological probes. The enzymatic activity of BChE on its substrate is the critical trigger for the analytical signal, showcasing the central role of butyrylcholine and its analogs in the development of these powerful analytical methodologies.

Applications of Butyrylcholine Iodide in Disease Modeling and Therapeutic Research

Alzheimer's Disease (AD) Research

The study of butyrylcholine (B1668140) iodide is deeply intertwined with research into Alzheimer's disease (AD), a progressive neurodegenerative disorder. The compound's primary interaction is with butyrylcholinesterase (BChE), an enzyme that has garnered significant attention as a therapeutic target in AD.

Butyrylcholinesterase as a Therapeutic Target in AD

In a healthy brain, acetylcholinesterase (AChE) is the predominant enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), with BChE playing a minor role. tandfonline.comcambridge.org However, the landscape of cholinergic enzymes shifts dramatically in the brain of an individual with Alzheimer's disease. As the disease progresses, AChE activity tends to decrease or remain unchanged, while BChE activity notably increases. tandfonline.comcambridge.org This elevation in BChE activity suggests that it significantly contributes to the regulation of acetylcholine levels in the AD brain, making it a legitimate and important therapeutic target. tandfonline.comcambridge.org

The rationale for targeting BChE is further supported by the localization of the enzyme. While AChE is primarily found in neurons, BChE is associated with glial cells and is also present in neurons. nih.gov Notably, BChE is found in association with the characteristic amyloid-β (Aβ) plaques that are a hallmark of AD. nih.govaging-us.com This association with pathological structures underscores its potential role in the disease's progression. tandfonline.comnih.gov

Inhibition of BChE is considered a promising strategy to alleviate the cholinergic deficit that contributes to the cognitive and behavioral symptoms of AD. cambridge.orgnih.gov The development of selective BChE inhibitors is an active area of research, aiming to provide therapeutic benefits, potentially with fewer side effects than non-selective cholinesterase inhibitors. nih.gov

Influence on Acetylcholine Levels in AD Models

The primary function of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the hydrolysis of the neurotransmitter acetylcholine (ACh). In the context of Alzheimer's disease, where ACh levels are significantly depleted, inhibiting these enzymes can help to preserve existing ACh and enhance cholinergic neurotransmission.

While AChE is the main enzyme responsible for ACh breakdown in a healthy brain, the increasing activity of BChE in the AD brain means it plays a more significant role in regulating ACh levels as the disease progresses. tandfonline.comnih.gov Research has shown that in animal models where AChE is absent, BChE can compensate by hydrolyzing ACh. nih.gov Consequently, the inhibition of BChE in these models leads to an increase in extracellular ACh levels. nih.gov

Studies using dual inhibitors that act on both AChE and BChE, such as rivastigmine (B141), have demonstrated an increase in ACh levels in the hippocampus of AChE-knockout mice. nih.gov This finding highlights the importance of BChE in modulating ACh concentrations, particularly when AChE function is compromised, as is the case in advanced AD. nih.gov Furthermore, the use of selective BChE inhibitors has been shown to elevate brain ACh levels in rodents. nih.gov A recent study on a BChE-activated near-infrared fluorogenic probe, DTNP, showed that it could significantly increase ACh levels in the brains of AD-model mice. acs.org

Interaction with Beta-Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) peptides into plaques in the brain. tandfonline.com Research has revealed a significant interaction between butyrylcholinesterase (BChE) and these Aβ aggregates.

BChE activity is found to be associated with Aβ plaques, particularly the fibrillar, β-pleated sheet form. nih.gov Studies on transgenic mouse models of AD have shown that BChE is co-localized with a subpopulation of Aβ plaques, suggesting a role in the maturation of these pathological structures. nih.gov In fact, double-labeling experiments demonstrated that while all BChE-positive plaques were also positive for Aβ, only a portion of them were positive for thioflavin-S, a dye that stains dense-core plaques. nih.gov

The mechanism by which BChE influences Aβ aggregation is not yet fully understood but may be related to its ability to engage in protein-protein interactions. nih.gov Some studies suggest that BChE may promote the formation of Aβ fibrils. nih.gov Conversely, other in vitro research has indicated that BChE can attenuate the formation of amyloid fibrils. frontiersin.org The presence of BChE within plaques may also alter the local chemical environment, potentially influencing the aggregation process. nih.gov Furthermore, a BChE-activated probe, DTNP, was found to decrease the concentration of Aβ₁₋₄₂ in the brains of AD-model mice, suggesting that inhibiting BChE could have a direct impact on amyloid pathology. acs.org

Development of Dual-Acting Ligands for AD

The multifaceted nature of Alzheimer's disease has spurred the development of therapeutic agents that can address multiple pathological targets simultaneously. This has led to the creation of dual-acting or multi-target ligands, with a significant focus on inhibiting butyrylcholinesterase (BChE) in combination with other targets.

One promising approach involves designing ligands that act as both BChE inhibitors and agonists for the human cannabinoid receptor 2 (hCB₂R). nih.govacs.org The hCB₂R is considered a valuable target in the later stages of AD. Researchers have successfully merged the pharmacophores for both BChE and hCB₂R into single molecules, creating dual-acting ligands with balanced activity. nih.govacs.org These compounds have shown the ability to improve cognitive function in in vivo models. nih.govacs.org

Another strategy has been the development of hybrids that combine the properties of existing drugs. For instance, novel donepezil-tacrine hybrids have been synthesized to interact with multiple sites on acetylcholinesterase (AChE) and also inhibit BChE. acs.org Furthermore, researchers have explored dual inhibitors of BChE and the 5-HT₇ receptor, with one compound showing robust cognitive improvements in animal models. cm-uj.krakow.pl

The table below showcases some examples of these innovative dual-acting ligands and their inhibitory activities.

| Compound | Target 1 | Target 2 | BuChE Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzimidazole-based molecule | hBChE | hCB₂R Agonist | Balanced inhibitory activity | nih.govacs.org |

| Compound 50 | BuChE | 5-HT₇ Antagonist | 2.53 μM | cm-uj.krakow.pl |

| Compound 18 | BuChE | 5-HT₇ Antagonist | 4.75 μM | cm-uj.krakow.pl |

| Rivastigmine | huBuChE | huAChE | - | acs.org |

| Compound 16 | huBuChE | - | 0.37 μM | acs.org |

Toxicological Studies

Butyrylcholine iodide is also instrumental in toxicological research, particularly in studies assessing the role of butyrylcholinesterase (BChE) in detoxification processes.

Assessment of Enzyme's Role in Detoxifying Organophosphates

Organophosphates (OPs) are a class of highly toxic compounds used as pesticides and chemical warfare agents. researchgate.netfrontiersin.org Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system, which can be lethal. nih.gov Butyrylcholinesterase (BChE) plays a crucial role as a "bioscavenger" by intercepting and neutralizing these toxic OP molecules before they can reach their primary targets in the nervous system. researchgate.netnih.gov

BChE detoxifies OPs by forming a covalent bond with the compound, a process that inactivates both the enzyme and the poison. nih.gov While the inactivation of BChE itself does not appear to have adverse effects, the protection it affords to AChE is vital for survival after OP exposure. nih.gov The administration of purified BChE has been explored as a protective measure against OP poisoning. frontiersin.org

Research has also focused on enhancing the detoxifying capacity of BChE. One approach involves the development of BChE-polymer-oxime conjugates. acs.org These conjugates have demonstrated the ability to self-reactivate after being inhibited by OPs, essentially turning the stoichiometric scavenging action of BChE into a catalytic one. frontiersin.orgacs.org This innovative strategy could lead to the development of more effective medical countermeasures against organophosphate poisoning. acs.org

Metabolic and Physiological Studies

The involvement of butyrylcholinesterase, and by extension its substrate this compound, in metabolic and physiological processes has become an area of intense research. Studies have particularly focused on its role in the hydrolysis of the "hunger hormone" ghrelin and its association with aggressive behavior, as well as its correlation with metabolic syndrome and related conditions.

Role in Ghrelin Hydrolysis and Aggressive Behavior

Recent research has unveiled a significant physiological function for butyrylcholinesterase (BChE) in the regulation of ghrelin, a peptide hormone primarily known for stimulating hunger and food intake. pnas.orgnih.govscispace.comelsevierpure.com BChE hydrolyzes the acylated, active form of ghrelin to its inactive desacyl form, thereby modulating its circulating levels and physiological effects. pnas.orgscispace.com This enzymatic action has been shown to have profound consequences on not only weight gain and fat metabolism but also on emotional behaviors like aggression. nih.govscispace.comelsevierpure.com

Studies in mice have demonstrated a direct link between BChE levels, ghrelin concentrations, and aggressive behavior. pnas.orgnih.govpnas.org

Key Research Findings:

BChE Overexpression: Mice with experimentally increased plasma BChE levels, achieved through viral gene transfer, exhibited significantly reduced levels of circulating active ghrelin. pnas.org These mice displayed a marked decrease in both spontaneous and provoked aggressive behaviors. pnas.orgpnas.org

BChE Knockout: Conversely, mice genetically engineered to lack the BChE gene (knockout mice) showed elevated plasma ghrelin levels and a corresponding increase in aggressive behavior compared to their wild-type counterparts. pnas.orgpnas.org

Mechanism of Action: Molecular dynamics simulations have revealed that the initial five residues of the ghrelin peptide can fit into the active site of human BChE, allowing for the hydrolysis of the octanoyl group essential for ghrelin's activity. pnas.org Although BChE hydrolyzes ghrelin less efficiently than its primary substrate, butyrylcholine, its high concentration in plasma allows it to exert a significant influence on circulating ghrelin levels. nih.gov

These findings suggest a BChE-ghrelin axis that plays a crucial role in regulating aggression and social stress. nih.govnih.gov The modulation of this pathway through targeted interventions could hold therapeutic potential for certain behavioral disorders. pnas.org

Correlation with Metabolic Syndrome and Related Conditions

A growing body of evidence links butyrylcholinesterase (BChE) activity to metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. oup.commdpi.comajol.info These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound is utilized in assays to measure the BChE activity that is correlated with these metabolic disturbances.

Key Research Findings:

Positive Correlation: Numerous studies have reported a positive correlation between serum BChE activity and various risk factors for metabolic syndrome, including obesity, particularly abdominal obesity, and dyslipidemia (abnormal levels of lipids like cholesterol and triglycerides). mdpi.comnih.govnih.gov Higher BChE activity has been observed in individuals with hyperlipidemia and obesity compared to those with normal weight. mdpi.com

Association with Insulin (B600854) Resistance: Elevated BChE activity has been associated with insulin resistance, a key feature of metabolic syndrome and type 2 diabetes. nih.govmu-varna.bgresearchgate.net Some researchers have proposed that increased BChE activity could serve as a predictor for the development of these conditions. mu-varna.bg

Role in Lipid Metabolism: BChE is found in low-density lipoproteins (LDL), suggesting a potential role in lipid transport and metabolism. mdpi.comnih.gov The excessive hydrolysis of choline (B1196258) esters, including butyrylcholine, by BChE can lead to an overproduction of metabolites that are precursors for the synthesis of very low-density lipoproteins (VLDL) and triacylglycerols, potentially contributing to dyslipidemia. nih.gov

Inflammation: Metabolic syndrome is characterized by a state of low-grade systemic inflammation. researchgate.net It has been hypothesized that increased BChE activity, by reducing the levels of the anti-inflammatory neurotransmitter acetylcholine, may contribute to this inflammatory state. researchgate.net

The following table summarizes the observed correlations between BChE activity and components of metabolic syndrome:

| Metabolic Syndrome Component | Correlation with BChE Activity | References |

| Obesity/High BMI | Positive | mdpi.com |

| High Triglycerides | Positive | oup.comnih.gov |

| High LDL-Cholesterol | Positive | oup.comnih.gov |

| Low HDL-Cholesterol | Negative | oup.comnih.gov |

| Insulin Resistance | Positive | nih.govmu-varna.bgresearchgate.net |

| Hypertension | Positive | researchgate.net |

Drug Discovery and Development

The unique properties of butyrylcholinesterase (BChE) make it a significant target in drug discovery and development, particularly in the contexts of prophylaxis against organophosphate poisoning and therapeutic interventions for neurological disorders. This compound is instrumental in these research efforts, serving as the substrate to quantify BChE activity and evaluate the efficacy of new chemical entities.

Prophylactic Agents against Organophosphate Poisoning

Organophosphorus (OP) compounds are highly toxic chemicals used as pesticides and nerve agents. nih.govnih.gov They exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. nih.govtandfonline.com Butyrylcholinesterase (BChE) has emerged as a key player in the defense against OP poisoning.

BChE as a Bioscavenger:

BChE can act as a "bioscavenger" or "stoichiometric scavenger" by binding to and inactivating OP molecules in the bloodstream before they can reach their primary target, AChE. nih.govnih.gov This protective mechanism is based on the fact that while BChE is inhibited by OPs, this inhibition does not lead to adverse health effects. nih.gov

Research in this area focuses on several strategies:

Exogenous BChE Administration: Studies have explored the administration of purified BChE, including equine-derived and recombinant human BChE, as a prophylactic measure to protect against OP toxicity. osti.govplos.org This approach has shown promise in animal models, preventing mortality and morbidity associated with OP exposure. plos.org Nanoparticle-based delivery systems for BChE are also being developed to enhance its stability, prolong its circulation time in the plasma, and reduce potential immune responses. nih.gov